molecular formula C15H10N2O2S B2881128 4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide CAS No. 208943-22-0

4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide

Cat. No. B2881128
CAS RN: 208943-22-0
M. Wt: 282.32
InChI Key: BVVCCXQNTAZSOF-UHFFFAOYSA-N
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Description

“4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide” is a chemical compound with the CAS Number: 208943-22-0 . It has a molecular weight of 282.32 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide” is 1S/C15H10N2O2S/c1-2-12-4-3-5-14 (10-12)17-20 (18,19)15-8-6-13 (11-16)7-9-15/h1,3-10,17H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

“4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide” is a powder at room temperature . It has a molecular weight of 282.32 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current data.

Scientific Research Applications

Drug Development

The unique structure of 4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide makes it a promising candidate for drug development. Its ability to interact with various biological targets can lead to the synthesis of novel pharmaceuticals. The compound’s cyano and sulfonamide groups are particularly interesting for medicinal chemistry, as they are often found in drugs with diverse therapeutic effects .

Organic Synthesis

In organic chemistry, this compound can serve as a building block for complex molecules. Its ethynyl group is reactive and can be used in click chemistry reactions, which are valuable for constructing large libraries of new compounds quickly and efficiently.

Material Science

The compound’s robust structure allows it to be used in the development of new materials. For example, it could be incorporated into polymers to enhance their properties, such as thermal stability or rigidity .

Analytical Chemistry

As an analytical standard, 4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide can be used in chromatography and mass spectrometry to help identify and quantify similar compounds in complex mixtures .

Chemical Synthesis

This compound can act as a precursor for the synthesis of dyes, pigments, and other industrial chemicals. Its benzene rings provide a stable framework for the addition of various functional groups .

Chromatography

Due to its distinct chemical properties, this compound can be used to modify the stationary phase in chromatography columns, potentially improving the separation of substances in a mixture .

Safety and Hazards

The safety and hazards associated with “4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide” are not specified in the available data. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-cyano-N-(3-ethynylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2S/c1-2-12-4-3-5-14(10-12)17-20(18,19)15-8-6-13(11-16)7-9-15/h1,3-10,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVCCXQNTAZSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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